molecular formula C14H19BrN2O B5767858 N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide

N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B5767858
M. Wt: 311.22 g/mol
InChI Key: LUQPKDHQYMSHBG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, along with a piperidine ring attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Acylation: The brominated product is then subjected to acylation with chloroacetyl chloride (ClCH2COCl) to form the corresponding acetamide.

    Piperidine Substitution: Finally, the acetamide is reacted with piperidine to yield this compound. This step is typically carried out in the presence of a base such as triethylamine (Et3N) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of the corresponding de-brominated product.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the interactions of amide-containing compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the piperidine ring can influence its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)-2-(piperidin-1-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-bromo-4-methylphenyl)-2-(morpholin-1-yl)acetamide: Similar structure with a morpholine ring instead of piperidine.

    N-(2-bromo-4-methylphenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure with a pyrrolidine ring instead of piperidine.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the specific combination of the bromine atom, methyl group, and piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11-5-6-13(12(15)9-11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQPKDHQYMSHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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